- Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride, China, , ,

Cas no 97-72-3 (Isobutyric anhydride)

Isobutyric anhydride Propriétés chimiques et physiques

Nom et identifiant

-

- Isobutyric anhydride

- 2-Methylpropionic anhydride

- 2-methylpropanoyl 2-methylpropanoate

- Isobutyricanhydride (6CI,7CI,8CI)

- Propanoic acid, 2-methyl-, anhydride (9CI)

- 2-Methylpropanoic acid anhydride

- 2-Methylpropanoic anhydride

- Isobutanoic anhydride

- Isobutyric acid anhydride

- Isobutyryl anhydride

- Isobutyric anhydride (6CI, 7CI, 8CI)

- 2-Methylpropanoyl-2-methylpropanoate

- 2-Methylpropionic acid anhydride

- F0001-2307

- EN300-19271

- iso-Butyric anhydride

- EC 202-603-6

- AKOS009029112

- Isobutyric anhydride, 97%

- 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-

- SCHEMBL16250

- UNII-N85A80FJDT

- STL185650

- UN2530

- Isobutyrate anhydride

- N85A80FJDT

- BS-22314

- NCGC00258555-01

- P20008

- NS00008587

- CHEMBL1871691

- InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H

- UN 2530

- Tox21_201002

- CAS-97-72-3

- I0111

- AI3-28521

- Q26840869

- ISOBUTYRIC ACID ANHYDRIDE [HSDB]

- 97-72-3

- EINECS 202-603-6

- DB-254959

- DTXSID7026609

- DTXCID406609

- NCGC00164355-01

- Propanoic acid, 2-methyl-, anhydride

- Isobutyric anhydride, purum, >=98.0% (GC)

- Propanoic acid, 2-methyl-, 1,1'-anhydride

- HSDB 5309

- Isobutyricanhydride

- (iso-C3H7CO)2O

- MFCD00008913

- NCGC00164355-02

- Isobutyric anhydride [UN2530] [Flammable liquid]

- Isobutryic anhydride

- CHEBI:84261

-

- MDL: MFCD00008913

- Piscine à noyau: 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3

- La clé Inchi: LSACYLWPPQLVSM-UHFFFAOYSA-N

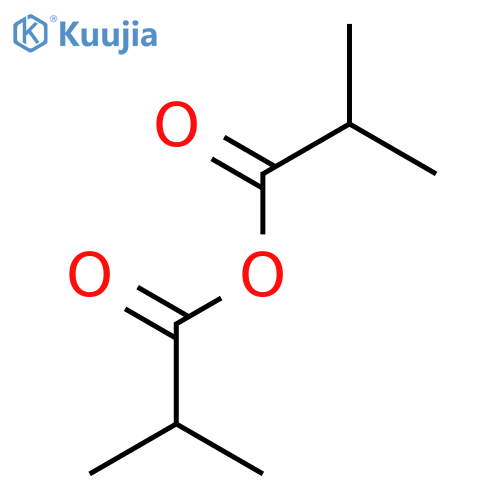

- Sourire: O=C(C(C)C)OC(C(C)C)=O

- BRN: 386267

Propriétés calculées

- Qualité précise: 158.09400

- Masse isotopique unique: 158.094294

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 11

- Nombre de liaisons rotatives: 4

- Complexité: 141

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2

- Surface topologique des pôles: 43.4

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Couleur / forme: Liquide transparent incolore avec une odeur piquante. [1]

- Dense: 0.954 g/mL at 25 °C(lit.)

- Point de fusion: −56 °C (lit.)

- Point d'ébullition: 182°C

- Point d'éclair: Température Fahrenheit: 154.4°f< br / >Degrés Celsius: 68 ° C< br / >

- Indice de réfraction: n20/D 1.406(lit.)

- Coefficient de répartition de l'eau: Décomposition

- Le PSA: 43.37000

- Le LogP: 1.36820

- FEMA: 2440

- Pression de vapeur: 10 mmHg ( 67 °C)

- Solubilité: Légèrement soluble dans l'eau, miscible à l'éthanol et à l'éther. [12]

- Sensibilité: Moisture Sensitive

Isobutyric anhydride Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Danger

- Description des dangers: H301,H311,H314

- Déclaration d'avertissement: P280,P301+P310,P305+P351+P338,P310

- Numéro de transport des marchandises dangereuses:2922

- Wgk Allemagne:3

- Code de catégorie de danger: 21/22-34

- Instructions de sécurité: S26-S36/37/39-S45

- Carte FOCA taille f:13-21

- RTECS:NQ5550000

-

Identification des marchandises dangereuses:

- Niveau de danger:8

- Groupe d'emballage:III

- Terminologie du risque:R21/22; R34

- Conditions de stockage:Conserver à 0°C

- TSCA:Yes

- Catégorie d'emballage:II

- Limites d'explosion:1.09%, 87°F

- Durée de la sécurité:8

Isobutyric anhydride Données douanières

- Code HS:2915900090

- Données douanières:

Code douanier chinois:

2915900090Résumé:

2915900090. Autres acides monocarboxyliques acycliques saturés et leurs anhydrides (halogénoacyles \ peroxy) produits chimiques \ peroxyacides et leurs dérivés halogénés \ nitrés \ sulfonés \ nitrés. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: AB (bordereau de dédouanement des marchandises entrantes, bordereau de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Conditions réglementaires:

A. bordereau de dédouanement des marchandises entrantes

B. bordereau de dédouanement des marchandises sortantesCatégorie d'inspection et de quarantaine:

R. inspection de surveillance sanitaire des aliments importés

S. inspection sanitaire des produits alimentaires exportés

M. inspection des marchandises importées

N. inspection des marchandises exportéesRésumé:

2915900090 autres acides carboxyliques monobasiques acycliques saturés, leurs anhydrides, halogénures, peroxydes et peroxyacides; Leurs dérivés halogénés, sulfonés, nitrés ou nitrosés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées) tarif NPF: 5,5% tarif général: 30,0%

Isobutyric anhydride PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR923617-100g |

Isobutyric anhydride |

97-72-3 | 95% | 100g |

£85.00 | 2025-02-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0531549423- 500ml(玻瓶) |

Isobutyric anhydride |

97-72-3 | 98%(GC) | 500ml |

¥ 223.5 | 2021-05-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22910-100ml |

Isobutyric acid anhydride |

97-72-3 | 100ml |

¥38.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018209-500ml |

Isobutyric anhydride |

97-72-3 | 98% | 500ml |

¥109 | 2024-07-19 | |

| Apollo Scientific | OR923617-1kg |

Isobutyric anhydride |

97-72-3 | 95% | 1kg |

£310.00 | 2025-02-20 | |

| TRC | I789190-250ml |

Isobutyric Anhydride |

97-72-3 | 250ml |

$ 86.00 | 2023-09-07 | ||

| Life Chemicals | F0001-2307-2.5g |

Isobutyric anhydride |

97-72-3 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | I789190-1000ml |

Isobutyric Anhydride |

97-72-3 | 1000ml |

$173.00 | 2023-05-18 | ||

| Oakwood | 097599-100g |

Isobutyric anhydride |

97-72-3 | 99% | 100g |

$17.00 | 2024-07-19 | |

| Enamine | EN300-19271-1.0g |

2-methylpropanoyl 2-methylpropanoate |

97-72-3 | 95% | 1g |

$24.0 | 2023-05-03 |

Isobutyric anhydride Méthode de production

Synthetic Routes 1

Synthetic Routes 2

1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane

- Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride Synthesis, Journal of Organic Chemistry, 2000, 65(15), 4770-4772

Synthetic Routes 3

- Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalyst, ChemistrySelect, 2023, 8(28),

Synthetic Routes 4

2.1 Catalysts: Silica ; 500 °C

- Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, Korea, , ,

Synthetic Routes 5

Synthetic Routes 6

- Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, China, , ,

Synthetic Routes 7

- Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework material, Catalysis Communications, 2011, 12(13), 1183-1187

Synthetic Routes 8

- Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane, Tetrahedron Letters, 1997, 38(45), 7893-7896

Synthetic Routes 9

- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites, Green Chemistry, 2022, 24(16), 6200-6214

Synthetic Routes 10

1.2 0 °C

1.3 Reagents: Triethylamine ; 0 °C; rt

- Anhydrides from aldehydes or alcohols via oxidative cross-coupling, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Routes 11

2.1 Reagents: Acetic anhydride ; < 400 mbar, rt → 120 °C

- Process for the production of peroxyesters, World Intellectual Property Organization, , ,

Synthetic Routes 12

2.1 Reagents: Acetic anhydride ; < 400 mbar, 120 °C

- Process for the production of diacyl peroxides, World Intellectual Property Organization, , ,

Synthetic Routes 13

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 6 h, rt

1.1 Reagents: Phosphorus pentoxide , Sulfuric acid ; 0.5 h, 20 °C; 3 h, 100 °C

- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydride, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 14

1.2 Solvents: Acetonitrile ; 9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C

- Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides, Journal of the American Chemical Society, 2023, 145(17), 9423-9427

Synthetic Routes 15

1.2 Reagents: Triethylamine , Water ; rt

- Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydrides, Tetrahedron Letters, 2017, 58(26), 2533-2536

Synthetic Routes 16

- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives, Science of Synthesis, 2006, , 617-641

Synthetic Routes 17

Synthetic Routes 18

- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives, Science of Synthesis, 2006, , 617-641

Synthetic Routes 19

Synthetic Routes 20

- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides, Tetrahedron Letters, 1986, 27(41), 4933-6

Isobutyric anhydride Raw materials

- 2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate

- 2-Methylpropanoic acid

- Isobutyric anhydride

- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)-3-(tributylphosphoranylidene)butanedioate

- 2-Methylbutan-2-yl 2-methylpropaneperoxoate

- Isobutyryl chloride

- Propanoic acid, 2-methyl-, thallium(1+) salt

- Benzoyl chloride

Isobutyric anhydride Preparation Products

- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)butanedioate (106937-41-1)

- 2-Methylpropanoic acid (79-31-2)

- Ethanone,1-(3,3-dimethyl-2-oxiranyl)- (4478-63-1)

- Benzoic acid 2-methyl-propanoyl ester (19820-59-8)

- Isobutyric anhydride (97-72-3)

- Tributylphosphine oxide (814-29-9)

- Isopropyl ether (108-20-3)

- Benzoic anhydride (93-97-0)

Isobutyric anhydride Littérature connexe

-

M. A. Deyab,A. S. Fouda,M.?M. Osman,S. Abdel-Fattah RSC Adv. 2017 7 45232

-

Xin Guo,Longkai Shi,Shuai Yang,Roujia Yang,Xinyue Dai,Tao Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2019 10 4220

-

3. Index of subjects, 1976

-

V. S. Senthil Kumar,Ashwini Nangia Chem. Commun. 2001 2392

-

5. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phasePeter G. Blake,Alan Craggs,Mohammad Baghal Vayjooee J. Chem. Soc. Perkin Trans. 2 1976 986

97-72-3 (Isobutyric anhydride) Produits connexes

- 97-85-8(Isobutyl isobutyrate)

- 1538-75-6(Trimethylacetic anhydride)

- 540-42-1(isobutyl propionate)

- 3938-95-2(Ethyl pivalate)

- 1497098-68-6(Cyclopentane, 1-(bromomethyl)-1-ethyl-)

- 2227741-18-4((3S)-3-{1-(tert-butoxy)carbonylpiperidin-4-yl}-3-hydroxypropanoic acid)

- 2034557-60-1(5-(furan-2-yl)-N-(2-(furan-2-yl)-2-methoxyethyl)isoxazole-3-carboxamide)

- 2228303-30-6(2-{1H-pyrrolo2,3-bpyridin-3-yl}ethane-1-sulfonyl fluoride)

- 1209087-50-2(Ethyl 2-(2-methyl-4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate)

- 1269935-50-3((2S)-2-amino-2-(3,4-difluorophenyl)ethan-1-ol)